1-(2-Fluorophenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea
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Overview
Description
3-(2-Fluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea is a complex organic compound that features a fluorophenyl group, a piperidinyl-pyridazinyl moiety, and a phenylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinyl-pyridazinyl intermediate, which is then coupled with the fluorophenyl isocyanate to form the final urea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperidinyl-pyridazinyl moiety contributes to its overall biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea
- 3-(2-Bromophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea
- 3-(2-Methylphenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea
Uniqueness
3-(2-Fluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly interesting for drug development.
Properties
Molecular Formula |
C22H22FN5O |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H22FN5O/c23-18-9-2-3-10-20(18)25-22(29)24-17-8-6-7-16(15-17)19-11-12-21(27-26-19)28-13-4-1-5-14-28/h2-3,6-12,15H,1,4-5,13-14H2,(H2,24,25,29) |
InChI Key |
CWPRWFCMFRDYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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